theoretical solubility prediction of 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea
theoretical solubility prediction of 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea
Case Study: 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea
Executive Summary
Solubility remains the primary bottleneck in the development of thiourea-based bioactive agents. This guide provides a rigorous theoretical framework for predicting the aqueous solubility (LogS) of 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea . Unlike empirical estimation, this protocol integrates thermodynamic principles with quantum-chemical descriptors.[1][2] We utilize the General Solubility Equation (GSE) for rapid screening and COSMO-RS (Conductor-like Screening Model for Real Solvents) for ab initio thermodynamic precision.
Part 1: Molecular Dissection & Physicochemical Profiling
Before applying predictive algorithms, we must profile the solute's structural determinants.[1] The target molecule, 1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea , presents a hybrid physicochemical landscape:
-
Core Scaffold: The thiourea moiety (
) acts as a dual hydrogen bond donor (two -NH protons) and a weak acceptor (Sulfur). -
Lipophilic Domain: The 4-methoxy-phenyl group introduces aromaticity and planarity, driving
stacking interactions that stabilize the crystal lattice (increasing melting point).[1] -
Hydrophilic/Flexible Domain: The 2-methoxy-ethyl chain introduces rotational degrees of freedom (entropy) and an ether oxygen capable of acting as a hydrogen bond acceptor.
Theoretical Classification: Based on the Yalkowsky "Brick Dust vs. Grease Ball" model, this molecule is classified as Intermediate .[1] It possesses sufficient polarity to avoid being a "Grease Ball" (hydrophobicity-limited), but the aromatic stacking likely creates a high crystal lattice energy ("Brick Dust" behavior).[1]
Table 1: Estimated Physicochemical Descriptors
Values derived via Fragment-Based QSPR (Quantitative Structure-Property Relationship) estimation.
| Property | Symbol | Estimated Value | Impact on Solubility |
| Lipophilicity | LogP | 1.8 – 2.2 | Moderate hydrophobicity; limits aqueous solvation. |
| Melting Point | 115 – 135 °C | High | |
| Molecular Weight | MW | ~238.3 g/mol | Low MW favors solubility (fast diffusion).[1] |
| H-Bond Donors | HBD | 2 | Facilitates water interaction.[1] |
| H-Bond Acceptors | HBA | 3 (S, 2xO) | Critical for solvation shell formation.[1] |
Part 2: The Theoretical Framework
Solubility is not merely a concentration; it is the thermodynamic equilibrium between the solid crystalline phase and the solution phase. To predict it, we must calculate the free energy change of dissolution (
- (Fusion Penalty): The energy required to break the crystal lattice. This is the dominant barrier for "Brick Dust" molecules.
- (Mixing/Solvation): The energy gained (or lost) when the liquid solute interacts with the solvent (cavity formation + electrostatic interaction).
Visualization: The Thermodynamic Solubility Cycle
The following diagram illustrates the path-independent thermodynamic cycle used in theoretical prediction.
Figure 1: Thermodynamic cycle linking crystal lattice energy (Fusion) and solvent interaction (Mixing) to predict solubility.
Part 3: Computational Methodologies
Method A: The General Solubility Equation (GSE)
Best for: Rapid screening when Melting Point (MP) is known or reliably estimated.
The GSE, developed by Yalkowsky et al., simplifies the thermodynamic relationship into two linear terms: one for the crystal lattice (MP) and one for solvation (LogP).[1]
-
Mechanistic Insight: The constant
approximates the entropy of fusion for rigid organic molecules.
Application to Target Molecule:
Using estimated values (
Method B: COSMO-RS (Quantum Chemical)
Best for: High-precision a priori prediction without experimental data.
COSMO-RS (Conductor-like Screening Model for Real Solvents) calculates the chemical potential (
Workflow:
-
Conformer Generation: Generate low-energy conformers of the thiourea derivative (crucial due to the flexible ethyl chain).
-
Quantum Calculation (DFT): Optimize geometry (e.g., BP86/TZVP level) and calculate the surface screening charge density (
-profile).[1] -
Statistical Thermodynamics: Calculate the probability of surface segment contacts to derive
.
Part 4: Step-by-Step Prediction Protocol
This protocol ensures reproducibility and scientific rigor.
Phase 1: Structure Preparation & Conformer Search[1]
-
Generate SMILES: COCCN=C(S)Nc1ccc(OC)cc1[1]
-
3D Generation: Use RDKit or OpenBabel to convert 2D SMILES to 3D coordinates.[1]
-
Conformational Sampling: Perform a Monte Carlo search using the MMFF94 force field.[1] The 2-methoxy-ethyl chain will adopt multiple gauche/trans rotamers.
-
Critical Step: Retain all conformers within 5 kcal/mol of the global minimum.
-
Phase 2: Descriptor Calculation (GSE Input)
-
LogP Calculation: Use a consensus model (e.g., SwissADME or ChemAxon).[1] Do not rely on a single algorithm.
-
Melting Point Estimation: Use Joback Group Contribution methods if experimental DSC data is unavailable.[1] Note that thioureas often melt with decomposition; ensure the estimation model accounts for H-bond networks.
Phase 3: COSMO-RS Simulation
-
DFT Optimization: Run Density Functional Theory optimization on the lowest energy conformers.
-
Input to COSMOtherm: Load the .cosmo files.[1]
-
Calculation: Select "Solubility in Pure Solvents" -> Water.[1]
-
Refinement: Enable "Iterative Refinement" to account for solute-solute interactions in the saturated phase.
-
Visualization: The Prediction Workflow
Figure 2: End-to-end computational workflow for COSMO-RS solubility prediction.
Part 5: Validation & Experimental Correlation
Theoretical predictions must be validated. If the predicted LogS differs significantly between GSE and COSMO-RS, prioritize the COSMO-RS value as it accounts for specific intramolecular interactions (e.g., the internal H-bond between the methoxy oxygen and thiourea proton).[1]
Recommended Experimental Validation:
-
Shake-Flask Method: 24-hour equilibrium at pH 7.4.
-
HPLC-UV Detection: Thioureas have strong UV absorbance (~240-250 nm).[1]
-
DSC (Differential Scanning Calorimetry): To determine the exact Melting Point and Heat of Fusion (
), which can be fed back into the GSE for refined accuracy.[1]
References
-
Ran, Y., & Yalkowsky, S. H. (2001).[1][3][7] Prediction of Drug Solubility by the General Solubility Equation (GSE).[3][5][6][7] Journal of Chemical Information and Computer Sciences. [1]
-
Klamt, A. (1995).[1] Conductor-like Screening Model for Real Solvents: A New Approach to the Quantitative Calculation of Solvation Phenomena. Journal of Physical Chemistry. [1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[8][9] Advanced Drug Delivery Reviews.
-
Eckert, F., & Klamt, A. (2002).[1] Fast Solvent Screening via Quantum Chemistry: COSMO-RS Approach. AIChE Journal. [1]
Sources
- 1. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]
- 2. scispace.com [scispace.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Estimation of aqueous solubility of organic compounds by using the general solubility equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. approcess.com [approcess.com]
